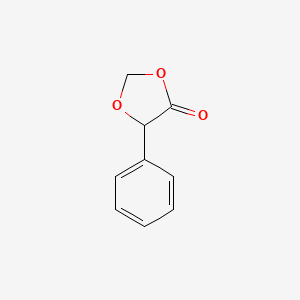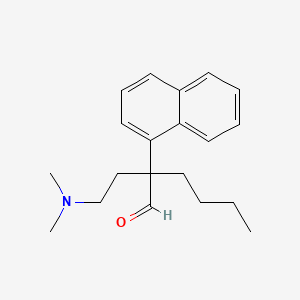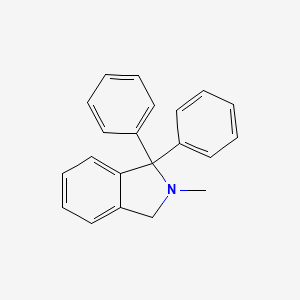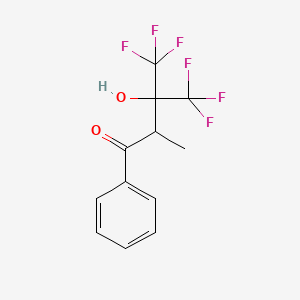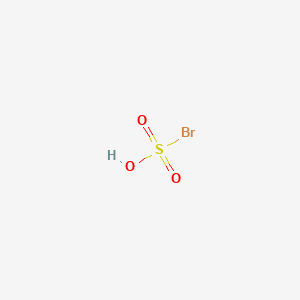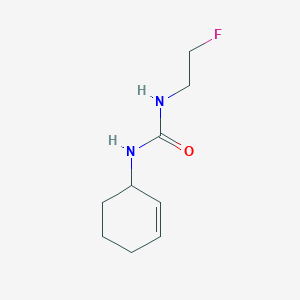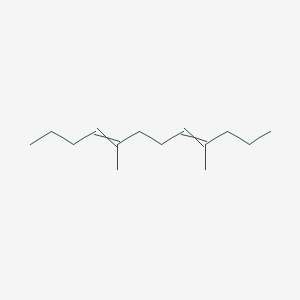
4,8-Dimethyldodeca-4,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyldodeca-4,8-diene is an organic compound with the molecular formula C14H26. It is a diene, meaning it contains two double bonds, specifically located at the 4th and 8th positions of the dodeca chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,8-Dimethyldodeca-4,8-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an alkene, allyl halide, or alkyl dihalide, the compound can be prepared by free radical halogenation followed by elimination reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic dehydrohalogenation. These methods are optimized for high yield and purity, often utilizing advanced catalysts and controlled reaction conditions to ensure efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyldodeca-4,8-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur, where hydrogen atoms are replaced by halogens or other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4,8-Dimethyldodeca-4,8-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including rubbers and plastics .
Mécanisme D'action
The mechanism of action of 4,8-Dimethyldodeca-4,8-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. The compound’s reactivity is influenced by the electron density in its conjugated system, which allows it to participate in pericyclic reactions like the Diels-Alder reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene, commonly found in natural rubber.
1,4-Pentadiene: Contains two isolated double bonds.
Uniqueness
4,8-Dimethyldodeca-4,8-diene is unique due to its specific placement of double bonds and the presence of methyl groups, which influence its reactivity and stability.
Propriétés
Numéro CAS |
23612-85-3 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
4,8-dimethyldodeca-4,8-diene |
InChI |
InChI=1S/C14H26/c1-5-7-10-14(4)12-8-11-13(3)9-6-2/h10-11H,5-9,12H2,1-4H3 |
Clé InChI |
MKIURTFDGDGAPI-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(C)CCC=C(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


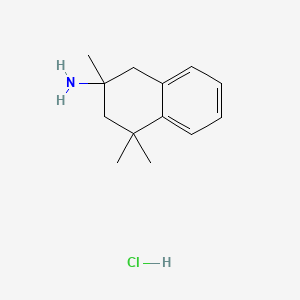
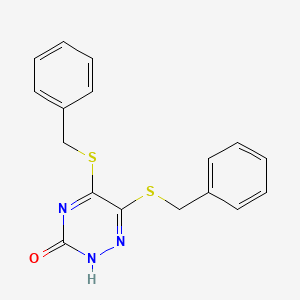
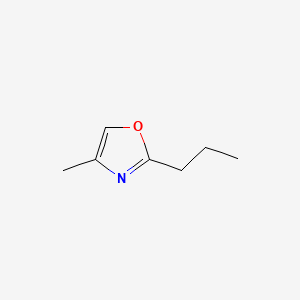
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
